molecular formula C11H8N2O5 B179729 Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 16133-46-3

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No. B179729
CAS RN: 16133-46-3
M. Wt: 248.19 g/mol
InChI Key: OFNPBZVQMSFLIS-UHFFFAOYSA-N
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Description

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a chemical compound that belongs to the quinoline family. It has attracted considerable attention from scientists due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate are currently unknown. This compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

Quinoline derivatives, to which this compound belongs, are known to exhibit various biological activities . They undergo nucleophilic and electrophilic substitution reactions , which could potentially influence their interaction with targets. More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

As a quinoline derivative, it may potentially influence a variety of biochemical pathways given the broad spectrum of bio-responses exhibited by quinoline compounds

Result of Action

The molecular and cellular effects of Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate’s action are currently unknown. Given the diverse biological activities of quinoline derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels

Advantages and Limitations for Lab Experiments

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable under a wide range of conditions, making it suitable for use in a variety of biological assays. However, it also has several limitations. It is highly toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its biological effects.

Future Directions

There are several future directions for the study of methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on optimizing its biological activity through structural modifications. Additionally, it could be investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Synthesis Methods

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate can be synthesized through a variety of methods. One of the most commonly used methods involves the reaction of 2-amino-4,6-dinitrophenol with ethyl acetoacetate in the presence of a base. The resulting compound is then treated with methyl iodide to obtain methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Scientific Research Applications

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

methyl 6-nitro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-18-11(15)9-5-10(14)7-4-6(13(16)17)2-3-8(7)12-9/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNPBZVQMSFLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

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